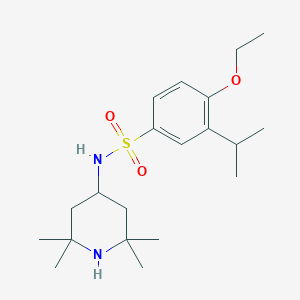

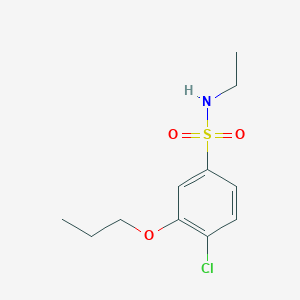

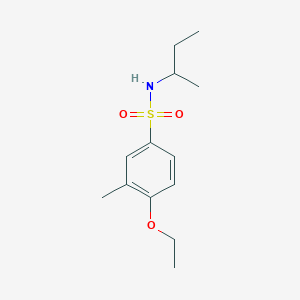

![molecular formula C15H22ClNO4S B225578 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine, also known as CDMP, is a synthetic compound that has been widely used in scientific research studies. This compound is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.

Wirkmechanismus

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine increases the extracellular levels of dopamine, which can lead to an increase in dopamine signaling and activation of dopamine receptors.

Biochemical and Physiological Effects:

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to have a number of biochemical and physiological effects. For example, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to increase extracellular levels of dopamine in the striatum, which is a region of the brain that is involved in reward-related behaviors. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine is also relatively stable and easy to synthesize, which makes it readily available for use in research studies.

However, there are also some limitations to the use of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine in lab experiments. For example, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has a relatively short half-life, which means that its effects are relatively short-lived. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine can also have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the use of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine in scientific research. One area of interest is the role of dopamine in social behavior and social cognition. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine could be used to investigate the effects of dopamine on social behavior and the neural mechanisms underlying social cognition.

Another area of interest is the use of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine in the development of new treatments for Parkinson's disease and other movement disorders. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine could be used to identify new targets for drug development and to test the efficacy of new treatments in animal models.

In conclusion, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine is a valuable tool for investigating the role of dopamine in various physiological and pathological processes. Its potent and selective inhibition of the dopamine transporter makes it a valuable tool for scientific research studies. However, its short half-life and off-target effects on other neurotransmitter systems should be taken into consideration when interpreting results. There are also several future directions for the use of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine in scientific research, including the investigation of its role in social behavior and cognition and the development of new treatments for movement disorders.

Synthesemethoden

The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine.

Wissenschaftliche Forschungsanwendungen

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has been used in various scientific research studies to investigate the role of dopamine in different physiological and pathological processes. For example, 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has been used to study the effects of dopamine on reward-related behaviors, such as drug addiction and food intake. 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has also been used to investigate the role of dopamine in motor control and movement disorders, such as Parkinson's disease.

Eigenschaften

Produktname |

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine |

|---|---|

Molekularformel |

C15H22ClNO4S |

Molekulargewicht |

347.9 g/mol |

IUPAC-Name |

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylpiperidine |

InChI |

InChI=1S/C15H22ClNO4S/c1-4-11-7-5-6-8-17(11)22(18,19)15-10-13(20-2)12(16)9-14(15)21-3/h9-11H,4-8H2,1-3H3 |

InChI-Schlüssel |

XRHWIWWEGCRCMA-UHFFFAOYSA-N |

SMILES |

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |

Kanonische SMILES |

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

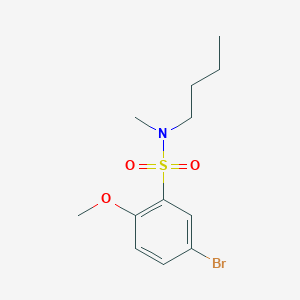

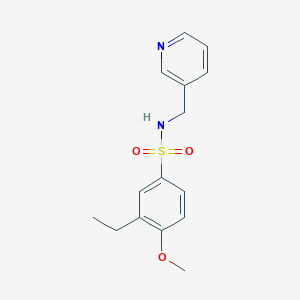

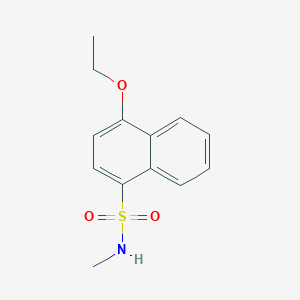

![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)

![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)